An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its thieno[3,2-d]pyrimidine core is a recognized scaffold in the development of various kinase inhibitors and other biologically active agents. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential biological relevance of this compound, with a focus on presenting clear, structured data and detailed experimental insights.
Physicochemical Properties
Quantitative experimental data for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is not extensively reported in publicly available literature. The following tables summarize the available predicted and basic identification data. It is crucial to note that predicted values should be used with caution and experimental verification is recommended. For comparative purposes, data for the closely related but distinct compound, 2,4-dichloro-6-methylpyrimidine, is also provided.
Table 1: Core Physicochemical Data for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂S | [1][2] |
| Molecular Weight | 219.09 g/mol | [1][2] |
| CAS Number | 35265-82-8 | [1] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Boiling Point (Predicted) | 293.1 ± 22.0 °C | ChemicalBook |
| Density (Predicted) | 1.568 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | -0.43 ± 0.40 | ChemicalBook |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Table 2: Physicochemical Data for the Analog 2,4-Dichloro-6-methylpyrimidine
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [3] |
| Molecular Weight | 163.00 g/mol | [3] |
| CAS Number | 5424-21-5 | [3] |
| Melting Point | 44-47 °C (lit.) | [3][4] |
| Boiling Point | 219 °C (lit.) | [3][4] |
| logP (Calculated) | 2.092 | [5] |
| Water Solubility (log₁₀ws, mol/l) | -2.85 (Calculated) | [5] |
Experimental Protocols
General Synthesis of Dichlorothienopyrimidines
A plausible synthetic workflow is outlined below:
Caption: A generalized two-step synthesis of the target compound.
Detailed Methodology (Hypothetical, based on analogs):
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Starting Material: The synthesis would likely commence with 6-methylthieno[3,2-d]pyrimidine-2,4-diol.[1]
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Chlorination Reaction:
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To a flask containing the starting diol, an excess of phosphorus oxychloride (POCl₃) is added. POCl₃ serves as both the chlorinating agent and the solvent.[6]
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A catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, may be added to facilitate the reaction.
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The reaction mixture is heated to reflux (typically around 110-120 °C) and stirred for several hours (e.g., 3-8 hours), with the reaction progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6]
-
-
Work-up and Purification:
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Upon completion, the excess POCl₃ is removed under reduced pressure.
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The resulting residue is carefully quenched by slowly pouring it onto crushed ice or into ice-cold water.
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The precipitated solid product is collected by filtration and washed with cold water.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) or by column chromatography on silica gel.[6]
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Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. The proton NMR would show characteristic signals for the methyl group and the aromatic proton on the thiophene ring.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (219.09 g/mol ) and the characteristic isotopic pattern for a molecule containing two chlorine atoms.[1][2]
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High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways directly modulated by 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine. However, the thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors.
Derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been reported to exhibit a range of biological activities, including anticancer properties.[7] For instance, certain thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of kinases such as VEGFR-2.[7]
Given that 2,4-dichloro-pyrimidines are common starting materials for the synthesis of kinase inhibitors through nucleophilic substitution at the 2- and 4-positions, it is plausible that 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine serves as a valuable intermediate for creating a library of compounds to be screened for kinase inhibitory activity.[8]
The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.
Caption: Potential workflow from the intermediate to kinase inhibitors.
Conclusion
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a chemical intermediate with significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides the most current available information and outlines plausible experimental protocols based on related compounds. Further research is warranted to fully characterize this compound and explore the biological activities of its derivatives. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while recognizing the need for experimental validation of the presented data.
References
- 1. 2,4-DICHLORO-6-METHYLTHIENO[3,2-D]PYRIMIDINE | 35265-82-8 [m.chemicalbook.com]
- 2. 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine - CAS:35265-82-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 4. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
